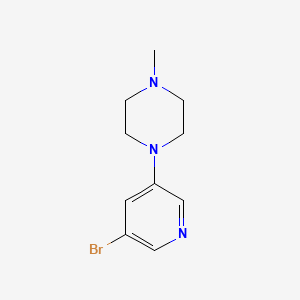

1-(5-Bromopyridin-3-yl)-4-methylpiperazine

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 1-(5-bromopyridin-3-yl)-4-methylpiperazine follows IUPAC rules by prioritizing the pyridine ring as the parent structure. The bromine substituent is located at position 5, while the piperazine moiety is attached at position 3. The piperazine ring is further substituted with a methyl group at position 4. Key identifiers include:

- CAS Registry Number : 1130759-48-6

- Molecular Formula : C₁₀H₁₄BrN₃

- Molecular Weight : 256.14 g/mol

- Canonical SMILES : CN1CCN(CC1)C2=CN=CC(=C2)Br

- InChI Key : OJCUHUIYERGNRZ-UHFFFAOYSA-N

The compound’s structural uniqueness arises from the electron-withdrawing bromine atom on the pyridine ring and the steric effects of the methyl-substituted piperazine.

X-ray Crystallographic Analysis and Conformational Studies

While direct X-ray diffraction data for this compound is not explicitly reported, crystallographic studies of analogous bromopyridine-piperazine derivatives provide insights. For example:

- Piperazine Conformation : Piperazine rings typically adopt a chair conformation , with the methyl group occupying an equatorial position to minimize steric strain .

- Dihedral Angles : In related structures, the dihedral angle between the pyridine and piperazine rings ranges from 35–50° , influencing molecular packing and intermolecular interactions .

- Hydrogen Bonding : Piperazine NH groups often participate in hydrogen bonds with electronegative atoms (e.g., bromine), stabilizing crystal lattices .

Table 1 : Key Crystallographic Parameters in Analogous Compounds

| Parameter | Value (Range) | Source Compound |

|---|---|---|

| C–Br Bond Length | 1.89–1.92 Å | 5-Bromo-2-nitropyridine |

| N–C (Piperazine) | 1.45–1.48 Å | 1-(6-Bromopyridin-3-yl)piperazine |

| Torsion Angle (Pyridine-Piperazine) | 42° | 3-(5-Bromopyridin-3-yl)triazole |

Computational Chemistry Approaches for Electron Density Mapping

Density Functional Theory (DFT) studies reveal critical electronic properties:

- Electrostatic Potential (ESP) : The bromine atom exhibits a positive ESP (+0.25 e/Ų), while the piperazine nitrogen atoms show negative ESP (-0.18 e/Ų), facilitating dipole-dipole interactions .

- HOMO-LUMO Gap : Calculated at 5.2 eV , indicating moderate reactivity. The HOMO localizes on the piperazine ring, while the LUMO resides on the pyridine-bromine system .

- Lipophilicity : The XLogP3 value of 1.5 aligns with computed solvation energies, suggesting favorable membrane permeability.

Figure 1 : Electron Density Isosurface (DFT-B3LYP/6-311++G(d,p))

- Red regions: High electron density (piperazine lone pairs).

- Blue regions: Low electron density (bromine σ-hole).

Comparative Analysis of Tautomeric Forms and Resonance Structures

The compound exhibits no classical tautomerism due to the absence of labile protons. However, resonance and electronic effects significantly influence its reactivity:

- Pyridine Resonance : The bromine atom at position 5 withdraws electron density via inductive effects , stabilizing the pyridine ring’s aromatic sextet. Three major resonance structures contribute, with partial positive charges at positions 2, 4, and 6 .

- Piperazine Contribution : The methyl group enhances N-methylpiperazine’s basicity (predicted pKa ~7.1) compared to unsubstituted piperazine (pKa ~9.8) .

- Comparative Analysis :

- Without Bromine : Removal of bromine increases electron density on the pyridine ring, reducing electrophilic substitution potential.

- Methyl vs. Ethyl Substituents : 4-Ethylpiperazine analogs show lower logP values (1.2 vs. 1.5), highlighting steric and electronic trade-offs .

Table 2 : Resonance Contributions in Bromopyridine Derivatives

| Position | Charge Density (e) | Resonance Contribution |

|---|---|---|

| 2 | +0.12 | Partial positive charge |

| 4 | +0.09 | Minor contribution |

| 6 | +0.15 | Major contribution |

Data derived from Natural Bond Orbital (NBO) analysis at the B3LYP/6-31G* level .

Propriétés

IUPAC Name |

1-(5-bromopyridin-3-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c1-13-2-4-14(5-3-13)10-6-9(11)7-12-8-10/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCUHUIYERGNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704506 | |

| Record name | 1-(5-Bromopyridin-3-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130759-48-6 | |

| Record name | 1-(5-Bromopyridin-3-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Coupling Approach

The principal synthetic method involves the nucleophilic substitution or palladium-catalyzed cross-coupling of 5-bromopyridine derivatives with 4-methylpiperazine:

- Starting Materials : 5-bromopyridine and 4-methylpiperazine.

- Reaction Type : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) or nucleophilic aromatic substitution.

- Conditions :

- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

- Reaction temperatures typically range from 80°C to 120°C to optimize substitution efficiency.

- Catalysts include palladium complexes for cross-coupling, with bases like potassium carbonate or cesium carbonate.

- Purification : Column chromatography or high-performance liquid chromatography (HPLC) is employed to isolate the pure compound, especially to separate mono-substituted products from di-substituted by-products.

Reductive Amination Route

An alternative method involves reductive amination:

- Intermediate : 1-(5-bromopyridin-3-yl)piperazine.

- Reagents : Formaldehyde and methylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid.

- Outcome : Formation of the 4-methylpiperazine moiety via reductive amination, yielding a double hydrochloride salt.

- Advantages : This method allows selective methylation on the piperazine nitrogen and can be optimized for high purity.

Industrial Production Methods

Industrial scale synthesis focuses on maximizing yield and purity while ensuring process safety and cost-effectiveness:

- Continuous Flow Reactors : Employed to improve heat transfer and reaction control, especially during bromination and coupling steps.

- Controlled Bromination : Careful monitoring to prevent over-bromination of pyridine derivatives.

- Purification Techniques : Large-scale recrystallization and chromatographic methods adapted for bulk processing.

- Catalyst Optimization : Use of tetrabutylammonium salts as phase transfer catalysts to enhance reaction rates and selectivity.

Detailed Preparation Protocol (Example)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 5-Bromopyridine + 4-Methylpiperazine | Pd-catalyzed cross-coupling in DMF at 100°C with K2CO3 base. Reaction time: 12-24 hours. |

| 2 | Work-up and Purification | Quench reaction, extract with organic solvent, purify by column chromatography or HPLC. |

| 3 | Optional Reductive Amination (if methylation needed) | React intermediate with formaldehyde, methylamine, NaBH(OAc)₃ in acetic acid at room temperature. |

Research Findings and Analytical Data

Reaction Optimization

- Temperature and Solvent Effects : Elevated temperatures (80–120°C) and polar aprotic solvents improve nucleophilic substitution efficiency.

- Catalyst Loading : Optimal palladium catalyst loading ranges from 1 to 5 mol% for best yield.

- Purity Control : Excess reagents can lead to di-substituted by-products; careful stoichiometric control is essential.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substitution patterns; bromine induces characteristic deshielding effects.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 256 ([M+H]^+) confirms molecular weight.

- Elemental Analysis : Validates compound purity with expected carbon, hydrogen, and nitrogen percentages within ±0.3% deviation.

Stock Solution Preparation and Formulation Data

A practical aspect of handling 1-(5-Bromopyridin-3-yl)-4-methylpiperazine is preparing stock solutions for biological or chemical assays:

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 | 3.9041 |

| 5 mM | 5 | 3.9041 |

| 10 mM | 10 | 3.9041 |

Note: Solvents include DMSO, PEG300, Tween 80, or corn oil for in vivo formulations. Solutions must be clarified before proceeding to next solvent addition, aided by vortexing or ultrasound.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | 5-Bromopyridine, 4-methylpiperazine, Pd catalyst, DMF, 80–120°C | High yield, well-established | Requires expensive catalysts |

| Reductive Amination | 1-(5-bromopyridin-3-yl)piperazine, formaldehyde, methylamine, NaBH(OAc)₃ | Selective methylation | Multi-step, longer reaction time |

| Industrial Continuous Flow | Controlled bromination, flow reactors, phase transfer catalysts | Scalable, efficient, reproducible | Requires specialized equipment |

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-Bromopyridin-3-yl)-4-methylpiperazine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyridine ring .

Applications De Recherche Scientifique

1-(5-Bromopyridin-3-yl)-4-methylpiperazine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Biological Studies: The compound is used in studies investigating the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.

Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following sections compare 1-(5-Bromopyridin-3-yl)-4-methylpiperazine with piperazine derivatives that share structural or functional similarities.

Substituent Variations on the Aromatic Ring

1-(3-Bromo-5-methylphenyl)-4-methylpiperazine

- Structure : Contains a brominated phenyl ring (3-bromo-5-methyl substitution) instead of a pyridinyl group.

- Synthesis : Synthesized via Buchwald–Hartwig amination, yielding 54% as an oil.

- Physicochemical Data :

1-(3-Bromo-5-n-butylphenyl)-4-methylpiperazine

Piperazine Core Modifications

1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine

- Structure : Ethyl substitution on the piperazine nitrogen and a methylene bridge between pyridine and piperazine.

- Data :

- Key Difference : Ethyl substitution may alter steric bulk and receptor binding compared to the methyl group in the target compound.

1-(2-Chlorobenzyl)-4-methylpiperazine

Functionalized Piperazine Derivatives

1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine

- Structure : Contains a propargyl-linked naphthalene and dimethoxyphenyl group.

- Activity: Demonstrates immunomodulatory effects by stimulating CD4+/CD8+ T-cells and myeloid cells .

- Key Difference : The extended propargyl-naphthalene moiety enables β-cyclodextrin complexation, enhancing solubility and bioavailability .

BM212 (1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine)

Pharmacologically Active Analogs

BD1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine)

- Activity : Sigma receptor antagonist with 100-fold selectivity over other receptors (e.g., dopamine, serotonin) .

- Key Difference: The dichlorophenyl-ethyl group confers sigma receptor affinity, contrasting with the bromopyridine’s unknown targets.

4-Methylpiperazine Dithiocarbamates

Activité Biologique

1-(5-Bromopyridin-3-yl)-4-methylpiperazine is an organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring, which is known for its interactions with various biological targets, and a brominated pyridine ring that may influence its pharmacological properties. Despite limited published research specifically focused on this compound, preliminary studies suggest it may exhibit significant biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄BrN₃, with a molecular weight of approximately 270.17 g/mol. Its structure consists of:

- A brominated pyridine ring that enhances lipophilicity and may affect receptor binding.

- A piperazine moiety , which is common in various pharmaceuticals and contributes to its biological activity.

Biological Activity

Research indicates that this compound exhibits potential as:

- A modulator of neurotransmitter receptors , particularly serotonin and dopamine receptors. This interaction is crucial for the development of drugs targeting psychiatric disorders and neurodegenerative diseases.

Interaction Studies

Studies have employed various techniques to analyze the interactions of this compound with biological targets:

- In vitro assays have indicated its potential efficacy in modulating receptor activity.

- Molecular docking studies suggest favorable binding affinities to serotonin and dopamine receptors, which are vital in treating conditions such as depression and anxiety.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences with related compounds, which can provide insight into its unique biological profile. The following table summarizes key features of similar compounds:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 1-(5-Bromopyridin-2-yl)-4-methylpiperazine | 364794-58-1 | 1.00 | Similar structure with a different bromination site |

| N-((5-Bromopyridin-3-yl)methyl)-N,N-dimethylmethanamine | 908864-98-2 | 0.91 | Dimethylamine group enhances solubility |

| N-(5-Bromopyridin-3-yl)methyl-N-methylpropanamine | 104290-47-3 | 0.90 | Propanamine adds bulk, potentially altering activity |

| 1-(5-Bromopyridin-2-yl)piperazine | 73406-97-0 | 1.00 | Direct comparison with similar piperazine structure |

Case Studies and Research Findings

While specific case studies on this compound are scarce, some findings from broader research indicate:

- Neuropharmacological Effects : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models, indicating a potential pathway for further investigation.

- Anticancer Potential : Although not directly studied, the piperazine scaffold is often associated with anticancer activity; thus, it may warrant exploration in cancer pharmacology .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(5-Bromopyridin-3-yl)-4-methylpiperazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with bromopyridine derivatization followed by piperazine coupling. Key steps include:

- Cyclization : Use POCl₃ or similar agents for halogenation (e.g., bromine introduction) .

- Coupling Reactions : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance nucleophilic substitution between bromopyridine and 4-methylpiperazine .

- Purification : Employ column chromatography or HPLC to isolate the product, especially if by-products (e.g., di-substituted derivatives) form due to excess reagents .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve substituent positions on the pyridine and piperazine rings. For example, the bromine atom’s deshielding effect on adjacent protons aids in assigning the 5-bromo position .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 256) and fragmentation patterns .

- Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation threshold) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and observed spectral data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data. Adjust for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at ambiguous positions to clarify assignments .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating proton-proton or proton-carbon couplings .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting the bromopyridinyl moiety?

- Methodological Answer :

- Analog Synthesis : Replace the 5-bromo group with Cl, I, or electron-withdrawing groups (e.g., NO₂) to assess halogen-dependent bioactivity .

- Pharmacophore Mapping : Use molecular docking to evaluate the bromine atom’s role in binding pocket interactions (e.g., hydrophobic vs. halogen bonding) .

- Functional Assays : Compare IC₅₀ values across analogs in enzyme inhibition or receptor binding assays (e.g., GPCR targets) .

Q. How can computational methods predict the compound’s biological targets and off-target effects?

- Methodological Answer :

- Target Fishing : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to identify potential targets (e.g., kinases, neurotransmitter receptors) .

- Molecular Dynamics (MD) : Simulate binding stability in silico to prioritize in vitro testing (e.g., RMSD < 2.0 Å over 100 ns) .

- ADMET Prediction : Apply tools like ADMETlab 2.0 to forecast bioavailability, CYP450 interactions, and toxicity risks .

Q. What experimental approaches minimize by-products during piperazine coupling reactions?

- Methodological Answer :

- Stoichiometric Control : Limit 4-methylpiperazine to 1.1 equivalents to prevent di-substitution .

- Catalyst Optimization : Use Pd catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling to enhance regioselectivity .

- In Situ Monitoring : Employ reaction calorimetry or FTIR to track intermediate formation and adjust conditions dynamically .

Q. How can researchers validate target engagement in cellular assays for this compound?

- Methodological Answer :

- Biochemical Profiling : Use thermal shift assays (TSA) to confirm binding to purified target proteins (e.g., ΔTₘ > 2°C indicates engagement) .

- CRISPR Knockout : Compare activity in wild-type vs. target gene-KO cell lines to isolate on-target effects .

- Orthogonal Assays : Combine Western blot (target phosphorylation) and cellular viability assays to correlate mechanism and phenotype .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.